Cas no 202191-12-6 (2-(4,5-Dihydro-2-oxazolyl)quinoline)

2-(4,5-Dihydro-2-oxazolyl)quinoline is a heterocyclic compound featuring a quinoline core fused with a dihydrooxazole moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its rigid quinoline scaffold enhances binding affinity in coordination chemistry, while the oxazoline group offers versatility as a chiral ligand or directing group in asymmetric catalysis. The compound's stability and functional group compatibility make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. Its well-defined reactivity profile allows for precise modifications, facilitating the synthesis of complex target structures.
2-(4,5-Dihydro-2-oxazolyl)quinoline structure
202191-12-6 structure
Product Name:2-(4,5-Dihydro-2-oxazolyl)quinoline
CAS No:202191-12-6
MF:C12H10N2O
MW:198.22060251236
MDL:MFCD00183217
CID:1395253
PubChem ID:329763232
Update Time:2025-10-30

2-(4,5-Dihydro-2-oxazolyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
    • AC1LGW8S
    • Oprea1_446663
    • 2-(2-Quinolinyl)oxazoline
    • ACMC-20aoq1
    • quinoline-2-oxazoline
    • SureCN6518961
    • 2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE
    • 2-(quinoline-2-yl)-oxazoline
    • Quinoline, 2-(4,5-dihydro-2-oxazolyl)-
    • MFCD00183217
    • 2-(4,5-Dihydro-2-oxazolyl)quinoline 97%
    • CS-0094592
    • CIA19112
    • 2-(4,5-Dihydro-2-oxazolyl)quinoline, 97%
    • 2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline
    • 2-(Quinolin-2-yl)-4,5-dihydrooxazole
    • AS-63877
    • A920256
    • DTXSID60356656
    • D75594
    • 202191-12-6
    • SCHEMBL6518961
    • AKOS024356127
    • AE-848/32001062
    • 2-(4,5-Dihydro-2-oxazolyl)quinoline
    • MDL: MFCD00183217
    • Inchi: 1S/C12H10N2O/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12/h1-6H,7-8H2
    • InChI Key: USDSJWOYSHFPND-UHFFFAOYSA-N
    • SMILES: O1CCN=C1C1C=CC2C=CC=CC=2N=1

Computed Properties

  • Exact Mass: 198.079312947g/mol
  • Monoisotopic Mass: 198.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 34.5Ų

2-(4,5-Dihydro-2-oxazolyl)quinoline Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 36/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

2-(4,5-Dihydro-2-oxazolyl)quinoline Pricemore >>

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2-(4,5-Dihydro-2-oxazolyl)quinoline Suppliers

Amadis Chemical Company Limited
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(CAS:202191-12-6)2-(4,5-Dihydro-2-oxazolyl)quinoline
Order Number:A920256
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:12
Price ($):298.0
Email:sales@amadischem.com

Additional information on 2-(4,5-Dihydro-2-oxazolyl)quinoline

Introduction to 2-(4,5-Dihydro-2-oxazolyl)quinoline (CAS No. 202191-12-6)

2-(4,5-Dihydro-2-oxazolyl)quinoline, identified by the Chemical Abstracts Service Number (CAS No.) 202191-12-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of quinoline derivatives, which are well-known for their broad spectrum of biological activities and therapeutic potential. The structural integration of a 4,5-dihydro-2-oxazolyl moiety with a quinoline backbone introduces unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery and development.

The 4,5-dihydro-2-oxazolyl group is a key pharmacophore in this molecule, contributing to its potential bioactivity. Oxazole derivatives are widely recognized for their role in various biological processes, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of this scaffold into the quinoline framework enhances the molecule's ability to interact with biological targets, such as enzymes and receptors, thereby modulating cellular functions. This structural design has been strategically employed to develop novel compounds with improved pharmacokinetic and pharmacodynamic profiles.

In recent years, there has been a surge in research focused on quinoline derivatives due to their demonstrated efficacy against a variety of diseases. The 4,5-dihydro-2-oxazolyl)quinoline structure has been explored for its potential applications in addressing challenges related to resistance in microbial infections and the development of new anticancer agents. Preliminary studies have indicated that this compound exhibits promising inhibitory effects on certain enzymes and pathways involved in tumor growth and progression. These findings have spurred further investigation into its mechanism of action and therapeutic potential.

The synthesis of 2-(4,5-Dihydro-2-oxazolyl)quinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling techniques, have been employed to construct the desired molecular framework efficiently. The optimization of synthetic routes is crucial for scalable production, which is essential for both preclinical and clinical studies.

One of the most compelling aspects of CAS No. 202191-12-6 is its versatility in medicinal chemistry applications. Researchers have leveraged this scaffold to design analogs with enhanced bioavailability and reduced toxicity. Structural modifications have been made to improve interactions with biological targets while minimizing off-target effects. These efforts have led to the identification of several lead compounds that are currently undergoing further characterization and testing.

The pharmacological profile of 2-(4,5-Dihydro-2-oxazolyl)quinoline has been extensively studied in vitro and in vivo. Initial experiments have revealed its ability to inhibit specific enzymatic activities associated with pathogenic microorganisms and cancer cells. The compound's interaction with proteins such as kinases and transcription factors has been particularly noteworthy, suggesting its potential as an inhibitor in targeted therapies. Additionally, its stability under various physiological conditions makes it a suitable candidate for formulation into drug products.

Recent advancements in computational chemistry have accelerated the discovery process for compounds like CAS No. 202191-12-6. Molecular modeling techniques have been used to predict binding affinities and optimize molecular interactions between the compound and its biological targets. These simulations have provided valuable insights into the structure-activity relationships (SAR) of quinoline derivatives, guiding the design of more effective therapeutic agents.

The role of 4,5-dihydro-2-oxazolyl)quinoline in addressing emerging health challenges cannot be overstated. As resistance to existing treatments continues to grow, there is an urgent need for innovative compounds that can overcome these obstacles. The unique properties of this molecule make it a valuable asset in the quest for novel therapeutics. Its potential applications span multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

In conclusion,CAS No 202191-12-6 represents a significant advancement in pharmaceutical research due to its structural complexity and biological activity profile. The integration of the 4,5-dihydro-2-oxazolyl moiety with a quinoline core has yielded a compound with remarkable promise for future medical applications. Ongoing research efforts are focused on elucidating its mechanisms of action further exploring its therapeutic potential through preclinical studies clinical trials will be essential steps toward bringing this promising compound into clinical practice.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:202191-12-6)2-(4,5-Dihydro-2-oxazolyl)quinoline
A920256
Purity:99%
Quantity:5g
Price ($):298.0
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